molecular formula C9H8BrClO B6204474 1-(3-bromo-5-chlorophenyl)propan-1-one CAS No. 1261568-27-7

1-(3-bromo-5-chlorophenyl)propan-1-one

Cat. No.: B6204474
CAS No.: 1261568-27-7
M. Wt: 247.5
InChI Key:
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Description

1-(3-bromo-5-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-bromo-5-chlorophenyl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 3-chloropropiophenone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-bromo-5-chlorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-chlorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-bromo-5-chlorophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and agrochemicals .

Properties

CAS No.

1261568-27-7

Molecular Formula

C9H8BrClO

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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